(3-Chloro-4-i-propyloxyphenyl)magnesium bromide
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Overview
Description
(3-chloro-4-iso-propyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF) is a Grignard reagent. Grignard reagents are organomagnesium compounds that are widely used in organic synthesis for forming carbon-carbon bonds. This particular compound is used in various chemical reactions due to its reactivity and ability to introduce the (3-chloro-4-iso-propyloxyphenyl) group into molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (3-chloro-4-iso-propyloxyphenyl)magnesium bromide typically involves the reaction of 3-chloro-4-iso-propyloxybromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
3-chloro-4-iso-propyloxybromobenzene+Mg→(3-chloro-4-iso-propyloxyphenyl)magnesium bromide
Industrial Production Methods
In industrial settings, the production of Grignard reagents like (3-chloro-4-iso-propyloxyphenyl)magnesium bromide is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and mixing, leading to higher yields and purity of the product. The use of automated systems also minimizes the risk of exposure to moisture and air.
Chemical Reactions Analysis
Types of Reactions
(3-chloro-4-iso-propyloxyphenyl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halides: Organic halides are used in substitution reactions.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Result from substitution reactions.
Coupled Products: Formed in cross-coupling reactions.
Scientific Research Applications
(3-chloro-4-iso-propyloxyphenyl)magnesium bromide is used in various scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-chloro-4-iso-propyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This reaction forms new carbon-carbon bonds, which is the basis for its use in organic synthesis. The molecular targets are typically carbonyl groups, halides, and other electrophilic sites.
Comparison with Similar Compounds
Similar Compounds
- (3-chlorophenyl)magnesium bromide
- (4-chlorophenyl)magnesium bromide
- (3-fluorophenyl)magnesium bromide
Uniqueness
(3-chloro-4-iso-propyloxyphenyl)magnesium bromide is unique due to the presence of the iso-propyloxy group, which can influence the reactivity and selectivity of the compound in chemical reactions. This makes it particularly useful in the synthesis of molecules where this specific substitution pattern is desired.
Properties
IUPAC Name |
magnesium;1-chloro-2-propan-2-yloxybenzene-5-ide;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClO.BrH.Mg/c1-7(2)11-9-6-4-3-5-8(9)10;;/h4-7H,1-2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMRBCVDUYCVMT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=[C-]C=C1)Cl.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClMgO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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